![molecular formula C20H20BrNO4 B4172620 5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4172620.png)
5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound “5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one” is a complex organic molecule. It contains several functional groups, including a bromine atom, a hydroxy group, a methoxyphenyl group, an oxoethyl group, and a propyl group .
Molecular Structure Analysis
The molecular formula of this compound is C20H20BrNO4 . It has a molecular weight of 418.3 g/mol . The InChI string and Canonical SMILES provide more detailed information about the structure of the molecule .Physical And Chemical Properties Analysis
This compound has a molecular weight of 418.3 g/mol . It has a complexity of 534 and a topological polar surface area of 66.8 Ų . It has one hydrogen bond donor count and four hydrogen bond acceptor counts . It also has six rotatable bonds .Safety and Hazards
While specific safety and hazard information for this compound is not available, similar compounds, such as 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, may cause skin and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling such compounds .
properties
IUPAC Name |
5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-propylindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4/c1-3-10-22-16-9-8-13(21)11-15(16)20(25,19(22)24)12-17(23)14-6-4-5-7-18(14)26-2/h4-9,11,25H,3,10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXFVHTXWLVEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=CC=C3OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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